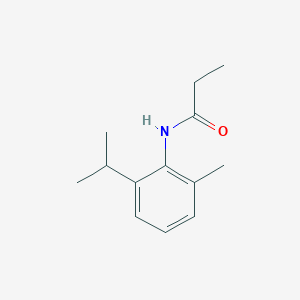![molecular formula C19H13F3N2O B3916358 N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3916358.png)
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide
描述
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, also known as TFMA, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to inhibit the activity of Bcl-2, as mentioned earlier, as well as other proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to have various biochemical and physiological effects on cells and organisms. In addition to its anti-cancer properties, N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is its high selectivity and sensitivity for metal ion detection. It can detect metal ions at very low concentrations, making it a useful tool for environmental and biological samples. Another advantage is its potential as an anti-cancer agent, as it has shown promising results in animal models.
One limitation of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is its limited solubility in water, which can make it difficult to use in biological experiments. Another limitation is its potential toxicity, as it has been found to induce cell death in both cancer and non-cancer cells. Further studies are needed to determine the optimal dosage and administration of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide for different applications.
未来方向
There are several future directions for N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide's neuroprotective properties make it a promising candidate for the development of new treatments for these diseases.
Another area of research is the development of new fluorescent probes based on N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide for the detection of other molecules and ions. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide's high selectivity and sensitivity make it a useful tool for the development of new sensors and diagnostic tools.
Finally, further studies are needed to determine the optimal dosage and administration of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide for different applications, as well as its potential toxicity and side effects. Overall, N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is a promising compound with potential applications in various scientific fields.
科学研究应用
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to selectively bind with metal ions such as copper, zinc, and iron, and emit fluorescence upon binding. This property makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research is the use of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide as a potential anti-cancer agent. Studies have shown that N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in cell survival. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has also been found to inhibit the growth and metastasis of cancer cells in animal models.
属性
IUPAC Name |
(E)-N-quinolin-5-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O/c20-19(21,22)14-5-1-4-13(12-14)9-10-18(25)24-17-8-2-7-16-15(17)6-3-11-23-16/h1-12H,(H,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBUZHFBOYZYJT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-dimethyl-3-(4-methylphenyl)-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3916279.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B3916305.png)
![2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916314.png)
![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-2,8-dimethylquinoline](/img/structure/B3916316.png)
![ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B3916322.png)
![3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916328.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B3916332.png)
![N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-[2-(4-nitrobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3916333.png)
![N'-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3916340.png)
![6-[(dibutylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916344.png)

![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916361.png)
![N-allyl-2-{[4-(2-methoxy-1-methylethyl)piperidin-1-yl]carbonyl}aniline](/img/structure/B3916362.png)